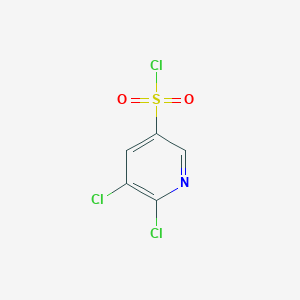

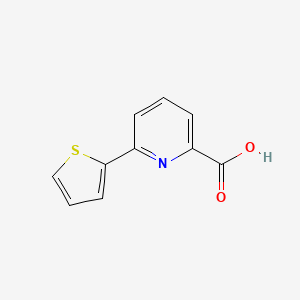

![molecular formula C13H13N5O2 B1309489 7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 957509-33-0](/img/structure/B1309489.png)

7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Vue d'ensemble

Description

“7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is a chemical compound with the CAS Number: 957509-33-0 . It has a molecular weight of 271.28 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

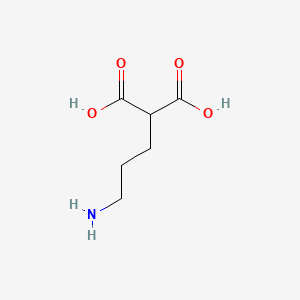

The molecular structure of this compound consists of a pyrazole ring, which is a five-membered aromatic ring structure containing two nitrogen atoms adjacent to three carbon atoms . The InChI code for this compound is 1S/C13H13N5O2/c1-3-17-8 (2)9 (7-15-17)11-4-5-14-12-6-10 (13 (19)20)16-18 (11)12/h4-7H,3H2,1-2H3, (H,19,20) .

Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Applications De Recherche Scientifique

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as the one you’ve mentioned, are known for their potent antileishmanial and antimalarial activities. These compounds can be synthesized and structurally verified through various techniques like FTIR and NMR, and have shown desirable binding patterns in active sites of target enzymes, characterized by lower binding free energy, indicating a strong potential for therapeutic use against Leishmania parasites and malaria-causing Plasmodium species .

Drug Discovery

The pyrazole scaffold is widely utilized in medicinal chemistry and drug discovery due to its effectiveness in various biological activities. The compound’s structure allows for significant versatility in drug design, potentially leading to the development of new pharmaceuticals .

Agrochemistry

In agrochemistry, pyrazole derivatives are used for their herbicidal, fungicidal, and insecticidal properties. The compound’s structural features may contribute to the development of new agrochemical agents to protect crops and increase agricultural productivity .

Coordination Chemistry

Pyrazoles are also applied in coordination chemistry due to their ability to act as ligands that can coordinate with metal ions. This property is essential for creating complex structures with specific chemical and physical properties .

Organometallic Chemistry

In organometallic chemistry, pyrazole-based compounds are used to synthesize organometallic complexes with various applications, including catalysis and material science .

Molecular Simulation Studies

The compound’s potential interactions with biological targets can be explored through molecular simulation studies. These studies help justify the compound’s activity by analyzing its fitting pattern within active sites of enzymes or receptors .

Synthesis of Derivatives

The pyrazole core can be modified to synthesize a wide range of derivatives with diverse pharmacological effects. This versatility allows for the exploration of new therapeutic agents with improved efficacy and safety profiles .

Research Tool

As a research tool, this compound can be used in biochemical studies to understand the mechanism of action of similar compounds or as a standard in analytical methods .

Mécanisme D'action

Target of Action

Similar compounds have been used in proteomics research , suggesting that this compound may also interact with proteins to exert its effects.

Mode of Action

It’s known that many compounds with similar structures interact with their targets through binding to active sites, leading to changes in the targets’ function .

Biochemical Pathways

Given its potential use in proteomics research , it may be involved in pathways related to protein synthesis or degradation.

Pharmacokinetics

Similar compounds are often well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

Similar compounds have been shown to have a variety of effects, including antibacterial, anti-inflammatory, and anticancer activities .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can often impact the activity of similar compounds .

Propriétés

IUPAC Name |

7-(1-ethyl-5-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O2/c1-3-17-8(2)9(7-15-17)11-4-5-14-12-6-10(13(19)20)16-18(11)12/h4-7H,3H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWZHDCIBUFLMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C2=CC=NC3=CC(=NN23)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101136417 | |

| Record name | 7-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101136417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809341 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

957509-33-0 | |

| Record name | 7-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957509-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101136417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate](/img/structure/B1309426.png)

![Phenol, 4-[(4-aminophenyl)amino]-](/img/structure/B1309462.png)